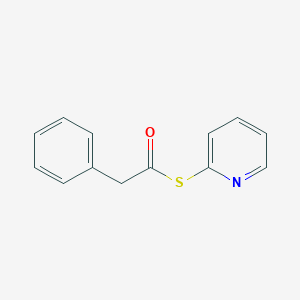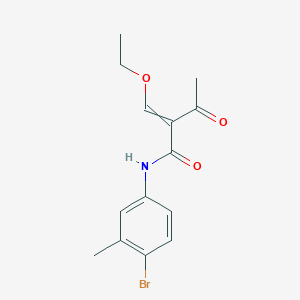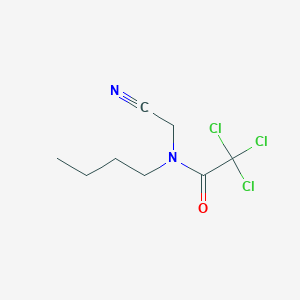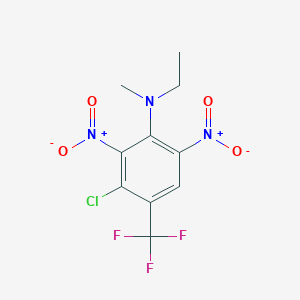![molecular formula C14H11NOS B14591515 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one CAS No. 61576-35-0](/img/structure/B14591515.png)
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinolinone family It is characterized by the presence of a benzo-fused isoquinolinone core with a methylsulfanyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This method efficiently produces isoquinolines via a three-component cyclization reaction . Another method involves the use of rhodium-catalyzed C-H activation/annulation reactions, which provide isoquinolinones in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed coupling reactions followed by cyclization is a common industrial approach due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isoquinolinones depending on the nucleophile used.
Scientific Research Applications
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methylsulfanyl-2H-isoquinolin-3-one: Similar structure but lacks the benzo-fused ring.
2-methylsulfanyl-1H-benzo[g]isoquinolin-3-one: Similar structure with a different position of the methylsulfanyl group.
Uniqueness
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one is unique due to its specific substitution pattern and the presence of both the benzo-fused ring and the isoquinolinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61576-35-0 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one |
InChI |
InChI=1S/C14H11NOS/c1-17-14-12-7-10-5-3-2-4-9(10)6-11(12)8-13(16)15-14/h2-8H,1H3,(H,15,16) |
InChI Key |
KZIRIISKXMJHON-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C2C=C3C=CC=CC3=CC2=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-2-methylidenespiro[2.4]heptane](/img/structure/B14591434.png)





![1-[2-(Acetyloxy)ethyl]-1,2-dimethylpiperidin-1-ium](/img/structure/B14591465.png)

![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![1-Iodobicyclo[3.2.1]octane](/img/structure/B14591499.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)

![Acetic acid;9-bromobicyclo[3.3.1]nonane-1,5-diol](/img/structure/B14591518.png)

